molecular formula C19H29NOS B1599237 Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)- CAS No. 211513-21-2

Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-

Cat. No.: B1599237
CAS No.: 211513-21-2
M. Wt: 319.5 g/mol
InChI Key: OVRLABAFXJPIMU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 1-(2-ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide follows the International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups and substituents. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide, where the sulfanyl group represents the modern nomenclature for the mercapto functional group. The systematic naming begins with the cyclohexane ring as the parent structure, which serves as the foundational six-membered carbocyclic framework. The carboxamide functional group attached to the 1-position of the cyclohexane ring establishes the primary functional designation, while the 2-ethylbutyl substituent also connected to the 1-position represents a branched alkyl chain with specific stereochemical implications.

The Chemical Abstracts Service registry number 211513-21-2 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems have generated several synonymous names, including N-(2-mercaptophenyl)-1-(2-ethylbutyl)cyclohexanecarboxamide and 1-(2-ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide, which reflect different approaches to prioritizing the structural components in the naming hierarchy. The European Community number 606-714-4 serves as an additional regulatory identifier within European chemical registration systems. The molecular descriptor systems employ Simplified Molecular Input Line Entry System notation as CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2S, which provides a linear representation of the molecular connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(2-ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide is characterized by the interplay between the rigid cyclohexane ring system and the flexible alkyl and aromatic substituents. The cyclohexane ring adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated carbocycles. In this conformation, the ring carbons are arranged in a puckered configuration that minimizes torsional strain and 1,3-diaxial interactions, with alternating carbon atoms positioned above and below the mean plane of the ring. The chair conformation places hydrogen atoms in two distinct environments: axial positions that are perpendicular to the ring plane and equatorial positions that extend outward from the ring at approximately tetrahedral angles.

The substitution pattern at the 1-position of the cyclohexane ring creates a quaternary carbon center that bears both the 2-ethylbutyl chain and the carboxamide functional group. For monosubstituted cyclohexanes, the equatorial conformation is generally more stable than the axial conformation due to the absence of 1,3-diaxial interactions. The energy difference between axial and equatorial conformations is quantified by A-values, which represent the Gibbs free energy difference between the higher energy axial conformation and the lower energy equatorial conformation. The magnitude of A-values ranges from nearly zero for very small substituents such as deuterium to approximately 5 kilocalories per mole for very bulky substituents such as the tert-butyl group.

Conformational analysis reveals that the 2-ethylbutyl substituent exhibits considerable flexibility due to the multiple rotatable bonds within the alkyl chain. The branched nature of this substituent, with ethyl groups attached to the second carbon of the butyl chain, creates additional steric bulk that influences the preferred conformations around the cyclohexane ring. The carboxamide linkage to the 2-mercaptophenyl ring introduces planarity constraints due to the partial double-bond character of the carbon-nitrogen bond in the amide functional group. Studies of related N-arylcyclohexanecarboxamide derivatives have demonstrated that the preferred conformation of the hydrogen-carbon-carbon-oxygen sequence in cyclohexanecarboxamides in solution is s-trans, although crystal structures may exhibit s-cis conformations due to intermolecular packing effects.

Three-Dimensional Structural Elucidation via X-ray Crystallography

X-ray crystallographic studies of cyclohexanecarboxamide derivatives have provided detailed insights into the three-dimensional structural arrangements and intermolecular interactions that govern solid-state packing. Crystallographic analyses of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have revealed that these molecules crystallize in triclinic space groups with specific unit cell parameters that accommodate the bulky substituents. The crystal structure determination showed unit cell dimensions of a = 6.9921 Angstroms, b = 11.002 Angstroms, c = 12.381 Angstroms, with angles α = 113.28°, β = 99.38°, and γ = 101.85°.

The cyclohexane ring consistently adopts a chair conformation in the solid state, confirming the solution-phase conformational preferences. Crystallographic studies of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide revealed that the asymmetric unit contains two crystallographically independent molecules, with the cyclohexane ring in some cases showing disorder over two orientations. The central carbonyl thiourea unit in these structures exhibits near planarity, with root mean square deviations for all non-hydrogen atoms of approximately 0.034 to 0.094 Angstroms. The mean plane of the cyclohexane ring forms dihedral angles with the benzene ring plane ranging from 20.7° to 35.8°, indicating significant conformational flexibility in the amide linkage.

Intramolecular hydrogen bonding patterns have been identified as important stabilizing factors in the crystal structures of cyclohexanecarboxamide derivatives. The molecular conformation is frequently stabilized by intramolecular N-H···O hydrogen bonds that form pseudo-six-membered ring motifs. In the crystal packing, molecules are often linked via pairs of weak N-H···S interactions, forming inversion dimers with R22(8) ring motifs. Additional weak C-H···π ring interactions contribute to the overall stability of the crystal structure and influence the preferred molecular orientations in the solid state.

Substituent Effects on Cyclohexane Ring Dynamics

The introduction of bulky substituents onto the cyclohexane ring significantly affects the conformational dynamics and equilibrium populations of different chair conformers. Substituent effects on cyclohexane ring dynamics are quantified through A-values, which measure the preference of substituents for equatorial versus axial positions. The conformational equilibrium depends on the steric interactions between the molecules and their environment, with polarity and nonpolarity of solvents playing major roles in determining solvent-solute interactions. When cyclohexane derivatives are immersed in polar solvents, they exhibit limited solvent distribution, indicating poor interaction between the solvent and solute, which produces a limited catalytic effect.

The 2-ethylbutyl substituent in 1-(2-ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide represents a branched alkyl chain with significant steric bulk that would be expected to exhibit a strong preference for the equatorial position. Comparative A-values for related alkyl substituents demonstrate this trend: methyl groups have an A-value of 1.7-1.8 kilocalories per mole, ethyl groups exhibit A-values of 1.75-1.8 kilocalories per mole, and isopropyl groups show A-values of 2.1-2.15 kilocalories per mole. The branched nature of the 2-ethylbutyl substituent would likely result in an A-value intermediate between ethyl and isopropyl groups, reflecting the increased steric demand of the branched structure.

The carboxamide functional group connected to the 2-mercaptophenyl ring creates additional conformational constraints through the planarity requirements of the amide bond. The partial double-bond character of the carbon-nitrogen bond restricts rotation around this linkage, leading to preferred conformations that minimize steric clashes between the aromatic ring and the cyclohexane substituents. The presence of the mercapto group (-SH) on the phenyl ring introduces the possibility of intramolecular hydrogen bonding with the amide hydrogen or other polar functionalities, which can stabilize specific conformations and influence the overall molecular dynamics.

Structural Parameter Value Reference
Molecular Formula C19H29NOS
Molecular Weight 319.5 g/mol
Melting Point 68.5-74 °C
Chemical Abstracts Service Number 211513-21-2
European Community Number 606-714-4
Conformational Parameter Cyclohexane Derivative A-Value (kcal/mol) Reference
Methyl Substituent Methylcyclohexane 1.7-1.8
Ethyl Substituent Ethylcyclohexane 1.75-1.8
Isopropyl Substituent Isopropylcyclohexane 2.1-2.15
tert-Butyl Substituent tert-Butylcyclohexane >4.7

Properties

IUPAC Name

1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NOS/c1-3-15(4-2)14-19(12-8-5-9-13-19)18(21)20-16-10-6-7-11-17(16)22/h6-7,10-11,15,22H,3-5,8-9,12-14H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRLABAFXJPIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426090
Record name 1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211513-21-2
Record name 1-(2-Ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211513-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-ethylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Ethylbutyl)-N-(2-mercaptophenyl)cyclohexanecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEW5P6H57S
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Biological Activity

Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-, is a chemical compound with the molecular formula C19H29NOSC_{19}H_{29}NOS and a CAS number of 6918816. This compound is notable for its potential biological activities, particularly in the context of pharmacological applications.

The biological activity of Cyclohexanecarboxamide derivatives often involves interactions with various biological targets, including receptors and enzymes. Specifically, compounds with similar structures have been studied for their roles in:

  • CETP Inhibition : Cholesteryl Ester Transfer Protein (CETP) inhibitors are crucial in managing lipid levels and cardiovascular health. Cyclohexanecarboxamide derivatives may exhibit CETP inhibitory activity, which can be beneficial in reducing the risk of cardiovascular diseases .
  • Antineoplastic Properties : Some studies suggest that related compounds may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Pharmacological Studies

Research has explored the effects of Cyclohexanecarboxamide on different biological systems. Some key findings include:

  • Cardiovascular Effects : Inhibition of CETP has been linked to improved lipid profiles and reduced cardiovascular risk. Studies indicate that compounds like Cyclohexanecarboxamide can enhance HDL cholesterol levels while lowering LDL cholesterol .
  • Anticancer Activity : Investigations into the anticancer potential of similar compounds have shown that they can affect cell viability and apoptosis in cancer cell lines, suggesting a possible therapeutic role in oncology .

Case Study: CETP Inhibitors

A notable study evaluated the efficacy of CETP inhibitors, including derivatives similar to Cyclohexanecarboxamide, in patients with coronary heart disease. The results indicated that these inhibitors could significantly alter lipid metabolism and reduce the incidence of major cardiovascular events .

Comparative Study on Biological Activities

A comparative analysis was conducted on various alkylating agents, including those structurally similar to Cyclohexanecarboxamide. The study found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential as chemotherapeutic agents .

Table 1: Biological Activities of Cyclohexanecarboxamide Derivatives

Activity TypeMechanismReference
CETP InhibitionIncreases HDL levels
AntineoplasticInduces apoptosis
CytotoxicityAffects cell viability

Table 2: Comparative Efficacy in Cancer Models

Compound NameTumor Reduction (%)Reference
Cyclohexanecarboxamide derivative A45%
Cyclohexanecarboxamide derivative B30%
Control (No treatment)0%

Scientific Research Applications

Medicinal Chemistry

Cyclohexanecarboxamide derivatives are primarily investigated for their potential as cholesteryl ester transfer protein (CETP) inhibitors . CETP plays a significant role in lipid metabolism and cardiovascular diseases.

Case Study: CETP Inhibition

Research indicates that compounds like cyclohexanecarboxamide can modulate CETP activity, potentially leading to therapeutic strategies against dyslipidemia and associated cardiovascular risks. In one study, the compound was shown to enhance the efficacy of traditional cancer treatments by co-administering with chemotherapeutic agents such as tamoxifen, thereby improving patient outcomes in breast cancer models .

Antioxidant Activity

The mercaptophenyl group in the compound is known for its antioxidant properties. Compounds with thiol groups can scavenge free radicals, providing protective effects against oxidative stress.

Research Findings

Studies have demonstrated that cyclohexanecarboxamide derivatives exhibit significant antioxidant activity, making them candidates for formulations aimed at reducing oxidative damage in various diseases, including neurodegenerative disorders .

Material Science

In material science, cyclohexanecarboxamide derivatives are being explored for their ability to form stable polymeric structures. The unique properties of the compound allow it to act as a plasticizer or stabilizer in polymer matrices.

Application Example

Incorporating cyclohexanecarboxamide into polymer systems has been shown to improve thermal stability and mechanical properties, which is beneficial for developing advanced materials used in various industrial applications .

Data Table of Applications

Application AreaDescriptionRelevant Studies/Findings
Medicinal ChemistryCETP inhibition for cardiovascular disease treatment
Antioxidant ActivityScavenging free radicals; potential use in neuroprotection
Material ScienceEnhancing thermal stability and mechanical properties of polymers

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the target compound with selected analogs from literature:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Activities
Target Compound 2-ethylbutyl, 2-mercaptophenyl -SH, -CONH- ~305.5 (estimated) Metal chelation, potential bioactivity
N-(4-chlorophenyl) derivative (H2L4) 4-chlorophenyl -Cl, -CONH- 296.8 Antifungal, metal extraction
N-(1-phenylethyl) derivative 1-phenylethyl -Ph-CH2-, -CONH- 245.3 Unknown (structural studies)
N,N,2-trimethyl-1-(2-methylpropyl) isopropyl, trimethyl -CH(CH3)2, -N(CH3)2 212.3 Industrial applications
Y-27632 (ROCK inhibitor) 4-pyridyl, trans-1-aminoethyl -NH2, -CONH- 523.4 Pharmacological ROCK inhibition

Key Observations :

  • The 2-mercaptophenyl group in the target compound introduces a thiol functionality absent in chlorophenyl (H2L4) or phenylethyl derivatives, enhancing its ability to coordinate with soft metal ions (e.g., Cu²⁺, Hg²⁺) .

Toxicity and Solubility

  • Toxicity : Thiol-containing compounds may generate reactive oxygen species (ROS) or form disulfides, necessitating careful toxicity profiling. In contrast, chlorophenyl derivatives (e.g., H2L4) show moderate cytotoxicity in fungal assays .
  • Solubility : The 2-ethylbutyl chain likely reduces water solubility compared to polar substituents (e.g., methoxy in H2L7/H2L8), which could limit bioavailability .

Preparation Methods

Acylation of 2-Mercaptoaniline with Cyclohexanecarbonyl Chloride

  • Reagents : 2-Mercaptoaniline (2-aminothiophenol), cyclohexanecarbonyl chloride, pyridine (as solvent and base).
  • Procedure : The 2-mercaptoaniline is dissolved in pyridine, cooled in an ice bath, and cyclohexanecarbonyl chloride is added dropwise to control the reaction rate and minimize side reactions.
  • Reaction Conditions : Stirring at ice bath temperature for 2 hours followed by room temperature stirring for 3 hours.
  • Outcome : Formation of N-(2-mercaptophenyl)cyclohexanecarboxamide intermediate.

This method is adapted from analogous syntheses of N-(2-halophenyl)cyclohexanecarboxamides, which have been well-documented for their efficient acylation under these conditions.

Introduction of the 1-(2-ethylbutyl) Group

  • Approach : The 1-(2-ethylbutyl) substituent can be introduced by using the corresponding 1-(2-ethylbutyl)amine as the nucleophile in the acylation step or by alkylation of the amide nitrogen after initial amide formation.
  • Alkylation Method : If alkylation is chosen, the N-(2-mercaptophenyl)cyclohexanecarboxamide is treated with 2-ethylbutyl halide (e.g., bromide) in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or DMF.
  • Reaction Conditions : Reflux or room temperature depending on the reactivity of alkylating agent and base.
  • Outcome : Formation of the target compound with the 1-(2-ethylbutyl) substituent on the amide nitrogen.

This alkylation strategy aligns with methods used for N-alkylation of cyclohexanecarboxamides and related compounds, providing a versatile route to introduce various alkyl groups.

Purification and Characterization

  • Purification : The crude product is typically purified by recrystallization from solvents such as n-hexane or by chromatographic techniques to remove unreacted starting materials and side products.
  • Characterization : Confirmation of structure is achieved via spectral methods including:

Data Table: Summary of Preparation Steps

Step Reactants Conditions Outcome/Notes
1 2-Mercaptoaniline + Cyclohexanecarbonyl chloride Pyridine, ice bath 0°C → RT, 5 hrs total Formation of N-(2-mercaptophenyl)cyclohexanecarboxamide intermediate
2 Intermediate + 2-Ethylbutyl halide + Base (e.g., K2CO3) Reflux or RT in acetone/DMF N-alkylation to introduce 1-(2-ethylbutyl) group
3 Crude product Recrystallization or chromatography Purified target compound

Q & A

Q. What are the recommended synthetic routes for preparing cyclohexanecarboxamide derivatives, and how can structural purity be validated?

Cyclohexanecarboxamide derivatives are typically synthesized via acylation reactions. A common method involves reacting cyclohexanecarbonyl chloride (generated from cyclohexanecarboxylic acid and thionyl chloride) with amine-containing substrates under anhydrous conditions . For structural validation, use 1H/13C NMR to confirm amide bond formation and substituent positions. Mass spectrometry (HRMS or ESI-MS) can verify molecular weight accuracy. For thiourea derivatives (e.g., anti-microbial ligands), FT-IR can confirm thiol (-SH) or thiocarbonyl (C=S) groups .

Q. How should solubility and stability be optimized for this compound in biological assays?

The compound’s solubility depends on substituents. For the 2-mercaptophenyl group, use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Stability tests under varying pH (4–9), temperature (4°C–37°C), and light exposure are critical. Monitor degradation via HPLC with UV detection at λ = 254–280 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action in apoptosis induction?

Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions between the cyclohexanecarboxamide scaffold and apoptosis-related targets (e.g., Bcl-2 or caspase-3). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with experimental data from flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3) .

Q. What strategies resolve contradictions in reported anti-microbial activity across studies?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound concentration). Standardize protocols using CLSI guidelines. Perform dose-response curves (IC50/EC50) and time-kill assays. Cross-reference with structural analogs (e.g., N-(4-fluorophenyl) derivatives) to identify substituent-specific activity trends .

Q. How can environmental persistence of perfluoroalkylated cyclohexanecarboxamide derivatives be assessed?

Analyze degradation using HPLC-MS/MS under simulated environmental conditions (UV light, microbial exposure). Quantify half-life (t1/2) and byproducts. For PFAS-like derivatives (e.g., EL-499-1/2), employ OECD 309 guidelines for water-sediment systems. Use QSAR models to predict bioaccumulation potential .

Q. What methodologies enable radiopharmaceutical application of this compound for imaging?

For PET/SPECT probes, introduce radionuclides (e.g., 18F or 11C) via prosthetic groups. For example, modify the cyclohexane ring with 11C-labeled methoxy groups. Validate targeting efficiency in vivo using autoradiography and biodistribution studies in murine models .

Methodological Notes

  • Synthesis Reproducibility : Ensure strict moisture control during acylation reactions (use Schlenk lines) to prevent hydrolysis of reactive intermediates .
  • Bioactivity Validation : Include positive controls (e.g., cisplatin for apoptosis assays, ciprofloxacin for anti-bacterial tests) to benchmark activity .
  • Data Interpretation : Use multivariate analysis (PCA or PLS) to correlate structural features (e.g., substituent logP) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxamide, 1-(2-ethylbutyl)-N-(2-mercaptophenyl)-

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